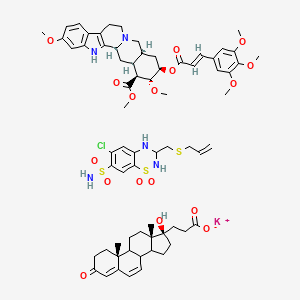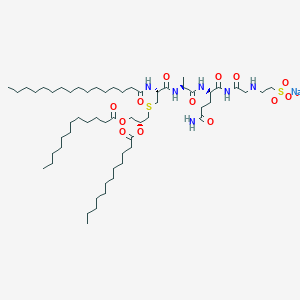
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- is a complex synthetic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- likely involves multiple steps, including:
Esterification: Formation of the didodecanoyloxypropyl ester.
Peptide Bond Formation: Sequential addition of amino acids (cysteine, alanine, isoglutamine, glycine, and taurine).
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfur atom in cysteine.
Reduction: Reduction of any disulfide bonds formed.
Substitution: Nucleophilic substitution reactions at the ester or amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol (DTT), sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could break disulfide bonds.
科学研究应用
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or nanomaterials for enhanced properties.
Biology
Biomimetics: Mimicking natural peptides for use in drug delivery systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its peptide structure.
Medicine
Drug Development: Exploration as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Surfactants: Application as a surfactant in formulations.
Coatings: Use in coatings for enhanced durability and functionality.
作用机制
The mechanism of action of Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)- would depend on its specific application. Generally, it might interact with molecular targets such as:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Membranes: Integrating into lipid bilayers to alter membrane properties.
相似化合物的比较
Similar Compounds
Glycinamide, S-(2,3-(bis(1-oxododecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl-L-alanyl-D-alpha-glutaminyl-N-(2-sulfoethyl)-, monosodium slat, (R)-: can be compared to other long-chain fatty acid-peptide conjugates.
Lipidated Peptides: Compounds with similar lipid and peptide components.
Uniqueness
Structural Complexity: The combination of long-chain fatty acids and peptides.
Functional Versatility:
属性
CAS 编号 |
93909-73-0 |
|---|---|
分子式 |
C58H107N6NaO13S2 |
分子量 |
1183.6 g/mol |
IUPAC 名称 |
sodium;2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-2-oxoethyl]amino]ethanesulfonate |
InChI |
InChI=1S/C58H108N6O13S2.Na/c1-5-8-11-14-17-20-21-22-23-26-27-30-33-36-52(66)62-50(58(72)61-47(4)56(70)63-49(39-40-51(59)65)57(71)64-53(67)43-60-41-42-79(73,74)75)46-78-45-48(77-55(69)38-35-32-29-25-19-16-13-10-7-3)44-76-54(68)37-34-31-28-24-18-15-12-9-6-2;/h47-50,60H,5-46H2,1-4H3,(H2,59,65)(H,61,72)(H,62,66)(H,63,70)(H,64,67,71)(H,73,74,75);/q;+1/p-1/t47-,48+,49+,50-;/m0./s1 |
InChI 键 |
KMXBCAPLZGEGBW-APLTXDPFSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSC[C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)CNCCS(=O)(=O)[O-].[Na+] |
同义词 |
CGP 31362 CGP-31362 N-hexadecanoyl-S-(2,3-didodecanoyloxypropyl)-cysteinyl-alanyl-isoglutaminyl-glycyl-taurine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R)-2,3,5-trihydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal](/img/structure/B1259998.png)
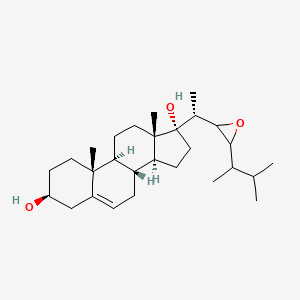
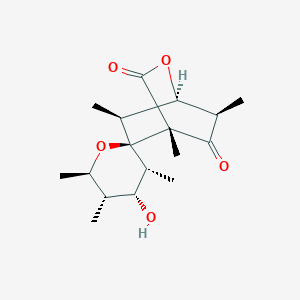
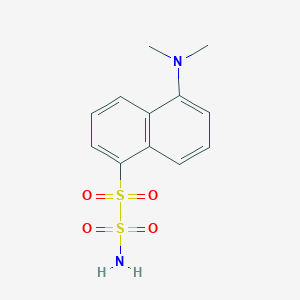
![3-[10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1260008.png)


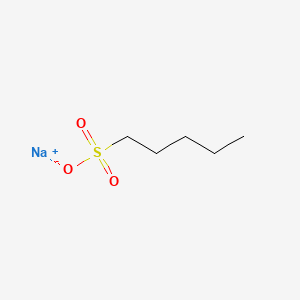


![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)

